molecular formula C10H14BNO2 B14090594 (4-(Pyrrolidin-3-yl)phenyl)boronic acid

(4-(Pyrrolidin-3-yl)phenyl)boronic acid

Cat. No.: B14090594
M. Wt: 191.04 g/mol
InChI Key: DNOFXTGWPDFNJP-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

(4-(Pyrrolidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-3-yl)phenyl)boronic acid depends on the specific application and the molecular targets involved. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyrrolidin-3-yl group can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the pyrrolidin-3-yl group, which can enhance its reactivity and selectivity in certain chemical reactions. This structural feature can also influence its interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(4-pyrrolidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12-14H,5-7H2

InChI Key

DNOFXTGWPDFNJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCNC2)(O)O

Origin of Product

United States

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